Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Description

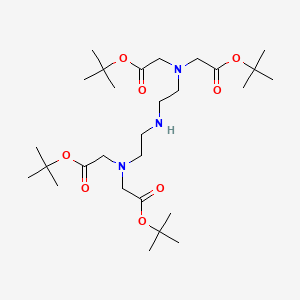

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate (hereafter referred to as DTTA tetra-tert-butyl ester) is a polydentate ligand with a branched structure featuring a central ethylenediamine backbone flanked by four tert-butyl acetate arms. This compound is widely used in coordination chemistry due to its ability to chelate metal ions, particularly lanthanides, via its multiple nitrogen and oxygen donor atoms . Its synthesis typically involves alkylation of ethylenediamine derivatives with tert-butyl bromoacetate under reflux conditions in acetonitrile, facilitated by potassium carbonate and potassium iodide . The tert-butyl ester groups enhance solubility in organic solvents and act as protective groups for carboxylic acids, enabling controlled deprotection for downstream applications .

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKQVANBCPOPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate typically involves nucleophilic substitution reactions where diethylenetriamine acts as the nucleophile and tert-butyl haloacetates (commonly tert-butyl chloroacetate or tert-butyl bromoacetate) serve as alkylating agents. The reaction proceeds under basic conditions to facilitate deprotonation of amine groups and promote substitution.

Detailed Synthetic Procedure

Reaction Mechanism Insights

- The primary amine groups on diethylenetriamine attack the electrophilic carbon of the tert-butyl haloacetate, displacing the halide ion.

- Potassium carbonate neutralizes the released acid and maintains a basic medium.

- The tert-butyl ester groups protect the carboxylate moieties during synthesis, preventing premature hydrolysis.

- The reaction is typically performed in polar aprotic solvents like acetonitrile to enhance nucleophilicity and solubility of reactants.

Alternative Synthetic Routes

- Use of tert-butyl bromoacetate instead of chloroacetate as the alkylating agent has been reported, with similar reaction conditions and yields.

- Variations in solvent systems (e.g., DMF or DMSO) and bases (e.g., sodium carbonate) can be employed depending on scale and desired purity.

- Post-synthesis, the tert-butyl protecting groups can be removed under acidic conditions if free acid forms are required for further applications.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting amine | Diethylenetriamine | Primary nucleophile |

| Alkylating agent | tert-Butyl chloroacetate or tert-butyl bromoacetate | Provides tert-butyl ester protection |

| Base | Potassium carbonate | Maintains basic pH, neutralizes acid byproducts |

| Solvent | Acetonitrile | Polar aprotic solvent for enhanced nucleophilicity |

| Temperature | Ambient (20–25 °C) | Mild conditions to avoid side reactions |

| Reaction time | 24 hours | Ensures complete substitution |

| Purification | Column chromatography (ethyl ether/hexane 1:10) | Removes impurities, isolates product |

| Yield | ~61% | Moderate to good yield for multi-substitution |

Research Findings and Optimization Notes

- The reaction yield and purity are sensitive to the rate of addition of the alkylating agent and the stoichiometry of reagents.

- Excess tert-butyl haloacetate is used to drive the reaction to completion due to multiple substitution sites.

- The use of potassium carbonate is preferred over stronger bases to avoid side reactions such as elimination or over-alkylation.

- The tert-butyl ester groups confer stability to the molecule during synthesis and purification, facilitating handling and storage.

- Future research directions include exploring catalytic methods to improve yield and reduce reaction time, as well as investigating solvent-free or green chemistry approaches.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for generating reactive intermediates in coordination chemistry.

Conditions :

-

Acidic hydrolysis : HCl (6 M) in dioxane/water (1:1), reflux for 12–24 hours .

-

Basic hydrolysis : NaOH (1 M) in THF/water, room temperature for 6 hours .

Characterization :

IR spectroscopy confirms the conversion, with ester carbonyl (ν(CO)) stretching frequencies shifting from ~1737 cm⁻¹ (ester) to ~1700 cm⁻¹ (carboxylic acid) .

| Reaction Stage | ν(CO) (cm⁻¹) | Functional Group |

|---|---|---|

| Protected (ester) | 1737 | tert-butyl ester |

| Deprotected (acid) | 1700 | Carboxylic acid |

Metal Chelation

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Gd³⁺, Fe³⁺) via its nitrogen and oxygen donor atoms .

Mechanism :

-

Coordination involves the central azanediyl nitrogen and acetate oxygen atoms.

-

Applications include MRI contrast agents (Gd³⁺ complexes) and catalytic systems .

Example Reaction :

Conditions : Aqueous ethanol, pH 7.4, 60°C for 2 hours .

Nucleophilic Substitution

The acetate groups participate in nucleophilic substitution reactions, particularly with alkyl halides or amines.

Reaction with Alkyl Halides :

-

Reagents : Benzyl bromide, K₂CO₃, DMF, 80°C for 8 hours.

-

Product : Benzyl-substituted acetate derivatives.

Reaction with Amines :

-

Reagents : Ethylenediamine, DCC (coupling agent), THF, 0°C to RT .

-

Product : Amide-linked derivatives for further functionalization.

Deprotection and Functionalization

Selective deprotection of tert-butyl esters enables site-specific modifications.

Stepwise Deprotection :

-

Partial hydrolysis using dilute HCl yields mono- or di-acids.

-

Subsequent reactions (e.g., peptide coupling) introduce targeting moieties .

Applications :

-

Synthesis of dendrimers.

-

Functionalization for drug delivery systems.

Amide Bond Formation

The amine groups facilitate amide coupling with carboxylic acids or activated esters.

Conditions :

Yield Optimization :

Alkylation Reactions

The ethylene diamine backbone undergoes alkylation with electrophiles.

Example :

-

Reagents : tert-Butyl bromoacetate, K₂CO₃, acetonitrile, reflux for 24 hours .

-

Product : Higher-order branched derivatives for ligand design.

Challenges :

Table 1: IR Spectral Shifts During Ester Hydrolysis

| Compound | ν(CO) Ester (cm⁻¹) | ν(CO) Acid (cm⁻¹) |

|---|---|---|

| Protected Form | 1737 | – |

| Deprotected Form | – | 1700 |

Table 2: Reaction Yields for Alkylation

| Alkylation Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| tert-Butyl bromoacetate | Acetonitrile | Reflux | 18 |

| Benzyl bromide | DMF | 80°C | 65 |

Scientific Research Applications

Applications in Scientific Research

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate has several notable applications in research:

Metal Ion Chelation

One of the primary applications of this compound is its ability to chelate metal ions. It forms stable complexes with various transition metals, making it useful in:

- Analytical Chemistry : For the detection and quantification of metal ions in samples.

- Environmental Chemistry : In the remediation of heavy metal contamination in soils and water bodies.

Biomedical Applications

The chelating properties extend to biomedical applications, including:

- Radiopharmaceuticals : Used as a chelator for radiometals in imaging and therapeutic agents.

- Drug Delivery Systems : Its ability to bind with metals can enhance the delivery of therapeutic agents through targeted mechanisms.

Catalysis

This compound serves as a ligand in various catalytic processes:

- Organic Synthesis : It can facilitate reactions involving metal catalysts by stabilizing reactive intermediates.

Material Science

In material science, this compound is explored for:

- Polymer Chemistry : As a building block for synthesizing functional polymers that exhibit unique properties due to the presence of multiple functional groups.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in contaminated water samples. The compound formed a stable complex with lead, allowing for sensitive detection using spectrophotometric methods.

Case Study 2: Drug Delivery

Research involving this compound highlighted its potential in drug delivery systems where it was used to encapsulate anticancer drugs. The metal-chelation ability enhanced the solubility and bioavailability of these drugs in physiological conditions.

Mechanism of Action

The mechanism of action of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between DTTA tetra-tert-butyl ester and analogous ligands:

Key Observations

Backbone Rigidity and Chelation Efficiency

- DTTA tetra-tert-butyl ester and its cyclohexane/cyclopentane analogs share a flexible ethylenediamine-derived backbone, but the cyclic variants (e.g., cyclopentane/cyclohexane) introduce rigidity, which enhances selectivity for specific metal ions .

- In contrast, BAPTA tetramethyl ester incorporates a phenylene-oxy backbone, optimizing it for high-affinity calcium binding .

Substituent Effects

- The tert-butyl groups in DTTA derivatives improve organic-phase solubility and stabilize intermediates during synthesis, whereas methyl esters (as in BAPTA) are smaller and more labile, favoring hydrolysis in aqueous environments .

- Free carboxylic acid derivatives (e.g., terephthaloyl-based compounds) exhibit stronger metal-binding affinity but require deprotection steps for practical use .

Applications

- DTTA derivatives are prominent in lanthanide coordination for luminescent probes and MRI contrast agents due to their high thermodynamic stability with gadolinium(III) .

- Cyclohexane/cyclopentane analogs are tailored for Fe(III) chelation, with NMR studies showing distinct relaxation properties compared to DTTA .

- BAPTA derivatives are specialized for intracellular calcium signaling studies, leveraging rapid binding kinetics .

Physicochemical Properties

- Solubility : tert-Butyl esters (DTTA) are soluble in acetonitrile and DCM, while BAPTA methyl esters dissolve in polar aprotic solvents like DMF .

- Stability : DTTA complexes with lanthanides show log K values >20, outperforming cyclohexane analogs (log K ~18) due to reduced steric strain .

Research Findings and Data Tables

Metal Binding Constants

Biological Activity

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate, commonly referred to as DTPA-tBu5, is a complex organic compound with the molecular formula and a molecular weight of approximately 673.88 g/mol. This compound has garnered attention due to its potential biological applications, particularly in drug delivery systems and enzyme-substrate interactions.

Chemical Structure and Properties

The compound features multiple tert-butyl ester groups that enhance its stability and steric hindrance. The presence of azanediyl and azanetriyl linkages suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C34H63N3O10 |

| Molecular Weight | 673.88 g/mol |

| CAS Number | 280563-33-9 |

| LogP | 3.60090 |

| PSA (Polar Surface Area) | 141.22 Ų |

The biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions. This property can be exploited in various biochemical assays and catalysis. The compound’s functional groups facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

In Vitro Studies

Research has indicated that compounds containing tert-butyl groups often exhibit metabolic lability, which can affect their bioavailability and therapeutic efficacy. A study highlighted the metabolic stability of similar compounds, suggesting that modifications to the tert-butyl group could enhance stability and reduce hepatic clearance rates .

Table: In Vitro Clearance Studies

| Compound ID | Structure Type | In Vitro Clearance (mL/min/kg) |

|---|---|---|

| Compound 1 | Tert-butyl | 120 |

| Compound 5 | Hydroxyl derivative | 85 |

| Compound 9 | Trifluoromethyl | 45 |

These findings suggest that the structural modifications in Tetra-tert-butyl derivatives can lead to significant differences in metabolic stability.

Case Studies

- Enzyme Interaction Studies : In studies examining enzyme-substrate interactions, Tetra-tert-butyl derivatives have been shown to inhibit certain enzymes effectively. For instance, the compound demonstrated competitive inhibition against specific proteases, indicating its potential as a therapeutic agent.

- Drug Delivery Applications : The unique structure of this compound has been explored for drug delivery applications due to its ability to encapsulate therapeutic agents and release them in a controlled manner .

Research Findings

Recent studies have focused on optimizing the synthesis and understanding the biological implications of this compound. The synthesis typically involves the reaction of tert-butyl bromoacetate with diethylenetriamine under controlled conditions.

Potential Applications

- Medicinal Chemistry : The compound's ability to form stable complexes with metal ions positions it as a candidate for developing new therapeutic agents.

- Catalysis : Its functional groups allow for various catalytic applications in organic synthesis.

- Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and interactions.

Q & A

Q. How can ligand design improve bacterial targeting for infection imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.